molecular formula C12H14N2O3 B5524622 1-(4-methyl-3-nitrobenzoyl)pyrrolidine

1-(4-methyl-3-nitrobenzoyl)pyrrolidine

Cat. No.: B5524622
M. Wt: 234.25 g/mol
InChI Key: FFWFXTHRGQCEQD-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzoyl)pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that contains a nitro group and a methyl group on the benzene ring.

Scientific Research Applications

Electrochemical and Optical Properties

One study focused on the electrochemical and optical properties of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives, including compounds similar to 1-(4-methyl-3-nitrobenzoyl)pyrrolidine. These derivatives were found to exhibit well-defined reversible redox processes and showed potential in electrochromic applications due to their color changes and absorbance in the infrared region. Moreover, their fluorescent properties suggest potential uses in material science and sensor technology (Coelho et al., 2014).

Organic Synthesis and Chemical Reactions

The synthesis and reactivity of pyrrolidine derivatives have been explored in various contexts. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene to produce pyrrolidines highlights the compound's utility in generating biologically relevant structures and potential applications in medicinal chemistry and agrochemicals (Żmigrodzka et al., 2022).

Another study demonstrated the use of (2S,4R)-4-Hydroxyproline(4-nitrobenzoate), a closely related compound, in inducing stereoelectronic effects, which has implications in understanding molecular interactions and designing molecules with specific electronic properties (Pandey et al., 2014).

Potential Antibacterial Activity

A derivative of pyrrolidine, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was reported to exhibit moderate antibacterial activity against S. aureus and E. coli. This finding opens avenues for further research into the antimicrobial potential of pyrrolidine derivatives, including this compound, in developing new antibacterial agents (Angelov et al., 2023).

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWFXTHRGQCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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